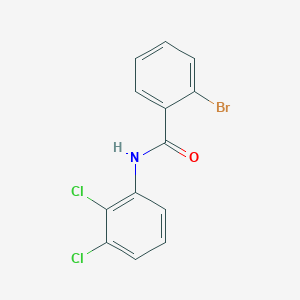![molecular formula C28H24N2O4 B5551662 8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)
8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives typically involves strategic functionalization to introduce various substituents that can alter their properties for targeted applications. For instance, the synthesis of novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds demonstrates the incorporation of the 8-hydroxyquinoline moiety into complex molecules, showcasing the versatility of these compounds in creating pH-sensitive fluorescent sensors (Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of these derivatives is crucial in determining their chemical and physical properties. The molecular structures of some 8-hydroxyquinoline derivatives have been elucidated using single-crystal X-ray diffraction analyses, revealing the influence of steric configuration and linking groups on their fluorescence properties (Chen et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 8-hydroxyquinoline derivatives is influenced by their molecular structure. These compounds participate in various reactions, such as the formation of complexes with metals, demonstrating their utility in coordination chemistry and sensor development. For example, phosphorus-fluorine chemistry studies have shown the reactivity of 8-hydroxyquinoline derivatives with phosphorane, yielding complexes with unique structural features (John et al., 1974).
Physical Properties Analysis
The physical properties of 8-hydroxyquinoline derivatives, such as luminescence and stability, are directly related to their molecular structure and the nature of substituents. Studies on main chain polymeric metal complexes containing 8-hydroxyquinoline units have highlighted their potential in applications like dye-sensitized solar cells, showcasing good stability and conversion efficiency (Xiao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as binding affinity and coordination behavior, make 8-hydroxyquinoline derivatives valuable in supramolecular chemistry and materials science. Their ability to form complexes with various metals leads to diverse applications, from luminescent materials to magnetic and electronic devices. The development of 8-hydroxyquinoline-functionalized molecular switches as pH sensors in aqueous solutions illustrates the chemical versatility and application potential of these compounds (Akbar et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[2-[2-(2-quinolin-8-yloxyethoxy)phenoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-2-12-24(32-18-20-34-26-14-4-8-22-10-6-16-30-28(22)26)23(11-1)31-17-19-33-25-13-3-7-21-9-5-15-29-27(21)25/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGTEGRKXGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)OCCOC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[2-(8-quinolyloxy)ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)
![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)
